molecular formula C20H28N4O4 B2887983 Tert-butyl 4-(2,4-dioxo-3-propyl-1,2,3,4-tetrahydroquinazolin-6-yl)piperazine-1-carboxylate CAS No. 1798518-94-1

Tert-butyl 4-(2,4-dioxo-3-propyl-1,2,3,4-tetrahydroquinazolin-6-yl)piperazine-1-carboxylate

Cat. No. B2887983
M. Wt: 388.468
InChI Key: MODNJIWTISAHBE-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. Piperazine derivatives are known for their wide range of biological activities . The compound also contains a tetrahydroquinazolinone group, which is a fused ring system that is also found in various bioactive compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinazolinone core, followed by the introduction of the piperazine group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl groups in the tetrahydroquinazolinone ring could undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple carbonyl groups could increase its polarity, affecting its solubility in various solvents .

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of amino- and sulfanyl-derivatives of benzoquinazolinones, showcasing the compound's structural versatility and potential for biological activity. The use of palladium-catalyzed Buchwald–Hartwig coupling reactions for their preparation indicates the compound's adaptability in organic synthesis, which could be crucial for developing novel therapeutic agents with anticancer properties (Nowak et al., 2015). Similarly, research on the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate reveals insights into the molecular structure through crystallographic analysis, providing foundational knowledge for future drug design and development (Mamat et al., 2012).

Biological Evaluation and Potential Therapeutic Applications

Studies have also focused on evaluating the biological activities of these compounds, highlighting their potential as therapeutic agents. For instance, derivatives have been screened for in vitro antibacterial and anthelmintic activity, indicating moderate activity levels that could inform future antimicrobial drug development (Sanjeevarayappa et al., 2015). Additionally, the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents exemplify the compound's relevance in neuropsychiatric drug discovery, with certain derivatives showing promising in vitro and in vivo activities (Norman et al., 1996).

Pharmacological Properties and Drug Development

The compound's derivatives have been further analyzed for their pharmacological properties, with some exhibiting selective receptor antagonism suggestive of potential use as atypical antipsychotic agents. This includes studies on arylamides hybrids of high-affinity σ2 receptor ligands, providing valuable insights for the development of positron emission tomography (PET) radiotracers in tumor diagnosis (Abate et al., 2011). Research into cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists further illustrates the compound's potential in the treatment of schizophrenia, with specific analogues identified for their low extrapyramidal side effect liability, marking them as candidates for atypical antipsychotic development (Norman et al., 1994).

Safety And Hazards

The safety and hazards of the compound would depend on its specific biological activity. Many piperazine derivatives are known to have low toxicity, but this can vary depending on the specific structure of the compound .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given the known activities of similar compounds, it could potentially have applications in medicinal chemistry .

properties

IUPAC Name

tert-butyl 4-(2,4-dioxo-3-propyl-1H-quinazolin-6-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-5-8-24-17(25)15-13-14(6-7-16(15)21-18(24)26)22-9-11-23(12-10-22)19(27)28-20(2,3)4/h6-7,13H,5,8-12H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODNJIWTISAHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2,4-dioxo-3-propyl-1,2,3,4-tetrahydroquinazolin-6-yl)piperazine-1-carboxylate

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